molecular formula C19H26N2O2S B5540597 (1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5540597
M. Wt: 346.5 g/mol
InChI Key: IRQFSHNOTSPPRA-DLBZAZTESA-N
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Description

(1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the diazabicyclo moiety: This step often involves the use of aziridines or other nitrogen-containing intermediates.

    Attachment of the 3,5-dimethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The diazabicyclo moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its bicyclic structure and functional groups make it a candidate for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one: Unique due to its specific substitution pattern and bicyclic structure.

    Other diazabicyclo compounds: These may have different substitution patterns or functional groups, leading to different chemical and biological properties.

    Phenylmethylsulfanyl derivatives: Compounds with similar sulfur-containing groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic core, diazabicyclo moiety, and specific functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-13-6-14(2)8-15(7-13)11-24-12-18(22)21-9-16-4-5-17(10-21)20(3)19(16)23/h6-8,16-17H,4-5,9-12H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQFSHNOTSPPRA-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2CC3CCC(C2)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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